molecular formula C10H12Br2N2O2 B2449202 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone CAS No. 303987-65-7

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Cat. No. B2449202
M. Wt: 352.026
InChI Key: DMLROGGDQNEWBV-UHFFFAOYSA-N
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Description

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as DBDPO, is a synthetic compound with potential applications in scientific research. It has a wide range of potential biochemical and physiological effects, and is already being used in laboratory experiments. DBDPO is a brominated derivative of the pyridazinone class of compounds, which are known for their strong oxidizing properties. This makes DBDPO an interesting candidate for scientific research, as it has the potential to be used in a variety of applications.

Scientific Research Applications

Molecular Structure and Pharmacological Properties

  • Molecular Structure Insights : The molecular structure of dihydropyridazinone derivatives, which are related to 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, has been explored for their potential as cardiotonic agents. These compounds are known for their inhibitory action on cyclic AMP phosphodiesterase, contributing to their potent positive inotropic effect both in vitro and in vivo (Robertson et al., 1987).

Pharmacological Applications

  • Cardiotonic Activities : Research indicates that certain derivatives of pyridazinone exhibit potent cardiotonic activities, potentially beneficial for treating congestive heart failure. These derivatives demonstrate significant inhibitory activities against phosphodiesterase III and V, as well as vasorelaxant effects in guinea pig aorta (Nomoto et al., 1996).

Herbicidal and Agricultural Applications

  • Herbicide Mechanism : Substituted pyridazinone compounds, including 4,5-dibromo derivatives, have been studied for their herbicidal properties. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity and effectiveness as herbicides (Hilton et al., 1969).

Chemical Synthesis and Drug Discovery

  • Synthesis Techniques : The use of pyridazinones as scaffolds in drug discovery has been explored, particularly in the synthesis of various disubstituted and ring-fused pyridazinone systems. These compounds have potential applications in medicinal chemistry and drug development (Pattison et al., 2009).

properties

IUPAC Name

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLROGGDQNEWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

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